molecular formula C11H13N3 B114319 N,3,5-trimethylquinoxalin-6-amine CAS No. 156243-44-6

N,3,5-trimethylquinoxalin-6-amine

Cat. No.: B114319
CAS No.: 156243-44-6
M. Wt: 187.24 g/mol
InChI Key: PEYGRIHSRGTYRW-UHFFFAOYSA-N
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Description

N,3,5-trimethylquinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoxaline core with three methyl groups attached at the nitrogen, 3rd, and 5th positions, and an amine group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethylquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 2,3-dimethylquinoxaline with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethylquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,3,5-trimethylquinoxalin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3,5-trimethylquinoxalin-6-amine involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and interfere with cellular signaling pathways. For example, it may inhibit topoisomerases, leading to DNA damage and cell death in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3,5-trimethylquinoxalin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amine group enhances its stability, solubility, and reactivity compared to other quinoxaline derivatives .

Properties

IUPAC Name

N,3,5-trimethylquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-6-13-10-5-4-9(12-3)8(2)11(10)14-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYGRIHSRGTYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC(=C(C2=N1)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935415
Record name N,3,5-Trimethylquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156243-44-6
Record name 6-Quinoxalinamine, N,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156243446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,3,5-Trimethylquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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